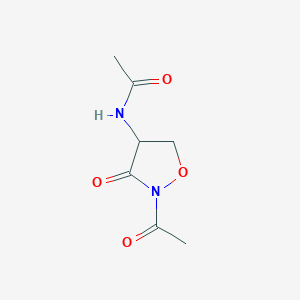![molecular formula C19H16OS B089188 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene CAS No. 10245-70-2](/img/structure/B89188.png)
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene, also known as ENTP, is a synthetic compound that belongs to the class of naphthothiophene derivatives. ENTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Scientific Research Applications
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has shown potential in various scientific research applications. In medicinal chemistry, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has been studied for its anticancer properties. Studies have shown that 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has also been studied for its anti-inflammatory properties. Studies have shown that 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In material science, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has been studied for its applications in organic electronics. 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has been used as an electron transport material in organic light-emitting diodes (OLEDs). Studies have shown that 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene improves the efficiency and stability of OLEDs.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene is not fully understood. However, studies have suggested that 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene exerts its biological effects by interacting with specific proteins and enzymes. In cancer cells, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene induces apoptosis by activating the caspase pathway. Inflammatory cells, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene inhibits the production of pro-inflammatory cytokines by suppressing the NF-kB pathway.
Biochemical And Physiological Effects
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has been shown to have several biochemical and physiological effects. In cancer cells, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene induces apoptosis and cell cycle arrest. Inflammatory cells, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has also shown promising results in various scientific research applications, making it a potential candidate for further studies.
However, there are also limitations to using 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its biological effects. In addition, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene has not been extensively studied for its toxicity and safety, which may limit its potential applications.
Future Directions
There are several future directions for the study of 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene. In medicinal chemistry, further studies are needed to optimize the anticancer and anti-inflammatory properties of 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene. In material science, 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene can be further studied for its applications in organic electronics, such as in the development of flexible and wearable electronic devices. In addition, further studies are needed to understand the mechanism of action of 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene and its potential toxicity and safety.
Synthesis Methods
The synthesis of 5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene involves the reaction of ethylphenyl ketone with sulfur and sodium ethoxide in refluxing ethanol. The product is then subjected to cyclization with 2-bromo-1-naphthoic acid in the presence of potassium carbonate and copper powder. The final product is obtained after purification through column chromatography.
properties
CAS RN |
10245-70-2 |
|---|---|
Product Name |
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene |
Molecular Formula |
C19H16OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
7-ethoxy-3-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C19H16OS/c1-2-20-16-12-11-15-18-14(16)9-6-10-17(18)21-19(15)13-7-4-3-5-8-13/h3-12,19H,2H2,1H3 |
InChI Key |
RTWSTBFLJGMPRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC=C3C2=C(C=C1)C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C2C=CC=C3C2=C(C=C1)C(S3)C4=CC=CC=C4 |
synonyms |
5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



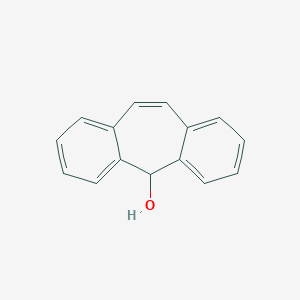
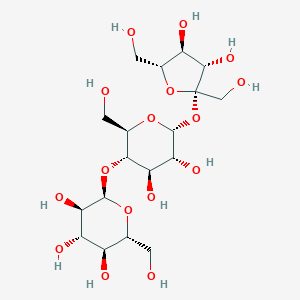

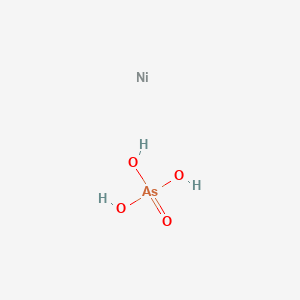

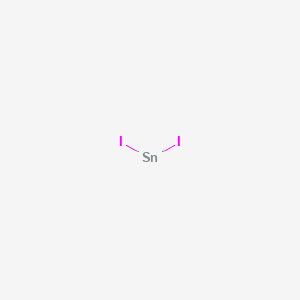
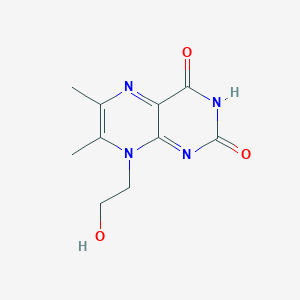
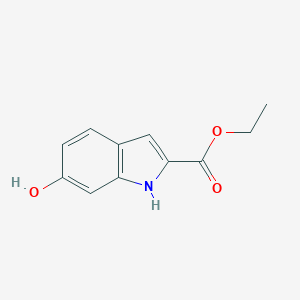
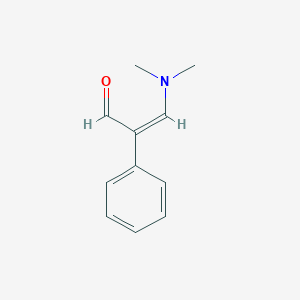
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
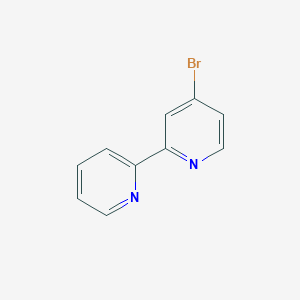
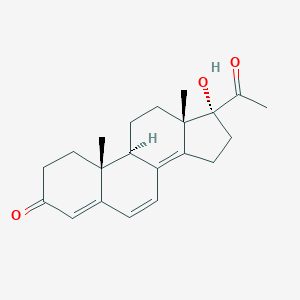
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
